molecular formula C16H20F3N3O2 B6904148 N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]-7-oxoazepane-2-carboxamide

N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]-7-oxoazepane-2-carboxamide

Cat. No.: B6904148
M. Wt: 343.34 g/mol
InChI Key: KRBOBDDSAQSVRY-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]-7-oxoazepane-2-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a trifluoromethyl group, a dimethylamino group, and an azepane ring

Properties

IUPAC Name

N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]-7-oxoazepane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O2/c1-22(2)13-8-7-10(16(17,18)19)9-12(13)21-15(24)11-5-3-4-6-14(23)20-11/h7-9,11H,3-6H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBOBDDSAQSVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2CCCCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]-7-oxoazepane-2-carboxamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors. One common method is the intramolecular cyclization of a linear precursor under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under catalytic conditions.

    Attachment of the Dimethylamino Group: The dimethylamino group is typically introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the dimethylamino moiety.

    Final Coupling Reaction: The final step involves coupling the azepane ring with the substituted phenyl group, often using amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the azepane ring, potentially converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitrating mixtures (HNO3/H2SO4).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]-7-oxoazepane-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and dimethylamino groups on biological activity. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]-7-oxoazepane-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain receptors or enzymes, while the dimethylamino group can influence the compound’s solubility and distribution within biological systems. The azepane ring provides structural rigidity, which can be crucial for the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]-7-oxoazepane-2-carboxamide
  • N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]-6-oxoazepane-2-carboxamide
  • N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]-7-oxoazepane-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structure. The trifluoromethyl group imparts unique electronic properties, while the azepane ring provides a distinct three-dimensional shape that can influence biological activity and chemical reactivity.

By comparing it with similar compounds, researchers can identify subtle differences in activity and properties, which can be crucial for optimizing its use in various applications.

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